3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester
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Overview
Description
3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of a long-chain polyether carboxylic acid, characterized by the presence of multiple ether linkages and a terminal ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification process. Additionally, advanced purification techniques such as distillation and crystallization are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester involves its interaction with molecular targets through its ester and ether functionalities. These interactions can lead to the modulation of biological pathways, such as inhibition of enzymes or alteration of membrane properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Another polyether compound with similar ether linkages but different chain length and functional groups.
Omega-3 acid ethyl esters: These compounds also contain ethyl ester groups and are used for their health benefits, particularly in reducing triglyceride levels.
Uniqueness
3,6,9,12,15-Pentaoxahexacos-25-enoic acid, ethyl ester is unique due to its specific combination of ether linkages and terminal ethyl ester group, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
769931-20-6 |
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Molecular Formula |
C23H44O7 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
ethyl 2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H44O7/c1-3-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-22-23(24)30-4-2/h3H,1,4-22H2,2H3 |
InChI Key |
OYZHASKTFYBMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCCOCCOCCOCCCCCCCCCC=C |
Origin of Product |
United States |
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